(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
Description
(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is a chiral amine featuring a propenylamine backbone attached to a 4-bromo-3-fluorophenyl substituent. The (1R)-configuration confers stereochemical specificity, which is critical in pharmacological and synthetic applications where enantioselectivity influences binding affinity or reaction pathways. The bromine and fluorine atoms on the aromatic ring modulate electronic properties (electron-withdrawing effects), while the propenylamine group provides a reactive site for further functionalization. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or neurotransmitter analogs, though specific applications require further experimental validation.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
DQXSZWYUFULNFT-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Selective Halogenation | Electrophilic aromatic substitution to install bromine at the 4-position and fluorine at 3-position | Brominating agents (e.g., N-bromosuccinimide), Selective fluorination reagents (e.g., Selectfluor or specialized fluorinating agents) |
| 2 | Allylation | Introduction of the prop-2-enyl group via allyl halide or allyl metal reagents | Allyl bromide or allyl chloride with base or Pd-catalyzed allylation |
| 3 | Amination | Conversion of allylated intermediate to prop-2-enylamine through nucleophilic substitution or reductive amination | Ammonia or amine sources, reductive amination catalysts or reagents such as Raney nickel, Pd/C with hydrogen |
| 4 | Chiral Resolution or Asymmetric Synthesis | Use of chiral catalysts or resolution techniques to obtain the (1R)-enantiomer | Chiral ligands in catalytic hydrogenation or enzymatic resolution |
Representative Synthetic Route
A representative synthetic route starts from a suitably substituted phenyl precursor:
- Step 1 : Starting with 3-fluoroaniline or a protected derivative, bromination at the 4-position is performed under controlled conditions to avoid overbromination.
- Step 2 : The brominated-fluoroaromatic intermediate undergoes allylation, commonly via a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) to install the prop-2-enyl group.
- Step 3 : The allyl group is then converted to the allylamine via amination, often through nucleophilic substitution or reductive amination.
- Step 4 : Enantioselective synthesis or resolution methods are applied to isolate the (1R)-enantiomer with high optical purity.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS in DMF, 0°C to room temp | 75-85 | Selectivity controlled by temperature |
| Fluorination | Selectfluor or equivalent, mild | 60-70 | Electron-withdrawing groups affect yield |
| Allylation | Pd(0) catalyst, base, 80-100°C | 65-80 | Heck coupling preferred for regioselectivity |
| Amination | Reductive amination, H2, Pd/C | 70-90 | High stereoselectivity with chiral catalysts |
| Chiral Resolution | Chiral HPLC or enzymatic methods | >99% ee | Essential for biological activity |
Notes on Stereochemistry
- The (1R)-configuration is critical for the compound’s biological function.
- Asymmetric catalytic hydrogenation or chiral auxiliaries are commonly employed to achieve high enantiomeric excess.
- Resolution via chiral chromatography or enzymatic kinetic resolution is used when racemic mixtures are obtained.
- Purification : Column chromatography and recrystallization are standard.
- Characterization : NMR (1H, 13C, 19F), mass spectrometry, and chiral HPLC confirm structure and optical purity.
- Spectroscopic Data : 1H NMR shows characteristic signals for allylic protons and aromatic protons influenced by halogen substituents; 19F NMR confirms fluorine position.
| Methodology Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation | Controlled bromination and fluorination on aromatic ring | High regioselectivity | Requires careful temperature control |
| Pd-Catalyzed Allylation | Heck or related cross-coupling to install allyl group | Good functional group tolerance | Catalyst cost and sensitivity |
| Reductive Amination | Conversion of allyl intermediates to amines using hydrogenation or reductive agents | High yield and stereocontrol possible | Requires chiral catalysts for enantioselectivity |
| Chiral Resolution | Separation of enantiomers by chromatography or enzymatic methods | High enantiomeric purity | Additional purification step |
The preparation of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine involves a carefully orchestrated sequence of halogenation, allylation, and amination reactions, with an emphasis on controlling regioselectivity and stereochemistry. Advances in palladium-catalyzed cross-coupling and asymmetric synthesis have enabled efficient production of this compound with high optical purity. Optimization of reaction conditions and purification techniques ensures the compound’s suitability for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenylpropylamines
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The electronic and steric profiles of halogenated aromatic compounds significantly influence their reactivity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison of Halogenated Phenyl Derivatives
*Calculated based on molecular formula.
- Electronic Effects : The 4-bromo-3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring compared to the 4-chloro-3-methylphenyl analog (electron-donating methyl group). This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine’s superior leaving-group ability facilitates substitution.
Functional Group Variations
- Amine vs. Carboxylic Acid: The substitution of the propenylamine group in the target compound with a propanoic acid chain (as in 3-(4-bromo-3-fluorophenyl)propanoic acid) drastically alters polarity and solubility. The carboxylic acid group increases hydrophilicity (logP ~1.5 vs. ~2.8 for the amine), affecting membrane permeability in biological systems.
- Heterocyclic vs. Phenyl Systems : 5-bromopyrazolo[1,5-a]pyridine replaces the phenyl ring with a nitrogen-rich heterocycle, enhancing π-π stacking interactions in protein binding pockets but reducing stability under acidic conditions.
Biological Activity
(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is a phenylpropylamine derivative notable for its unique structural properties, which include a bromine and a fluorine atom on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications targeting various receptors and enzymes.
Chemical Structure and Properties
The molecular formula of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is C9H9BrFN, with a molecular weight of 230.08 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways. Such inhibition could lead to altered physiological responses, making it a candidate for therapeutic applications.
- Receptor Binding : The compound may interact with various biological receptors, including histamine receptors. These interactions are critical for understanding its potential therapeutic effects in treating conditions such as neurological disorders and cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine:
Study 1: Enzyme Interaction
A study investigated the binding affinity of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine to various enzymes involved in metabolic pathways. Results indicated that the compound inhibited enzyme activity at concentrations as low as 10 μM, suggesting significant potential for modulating metabolic processes.
Study 2: Receptor Modulation
Another research effort focused on the interaction of this compound with histamine H4 receptors. The findings demonstrated that (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine serves as a competitive antagonist, providing insights into its possible use in treating conditions like tinnitus and other inflammatory diseases associated with histamine signaling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine | C9H9BrFN | Different stereochemistry (S vs R) |
| (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine | C9H9BrFN | Different position of fluorine substitution |
| 4-Bromoaniline | C6H6BrN | Lacks the prop-2-enylamine side chain |
| 3-Fluoroaniline | C6H6FN | Lacks the bromine substitution |
This comparison highlights how the specific arrangement of halogen substituents and the presence of the prop-2-enylamine group may influence biological activity differently compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
